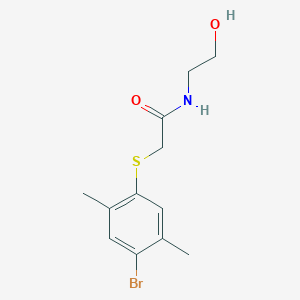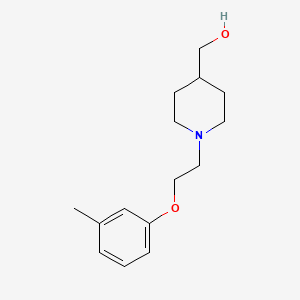
((3-Methoxyphenyl)carbamoyl)-d-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Methoxyphenyl)carbamoyl)-d-alanine is an organic compound that features a methoxyphenyl group attached to a carbamoyl group, which is further linked to d-alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Methoxyphenyl)carbamoyl)-d-alanine typically involves the reaction of 3-methoxyaniline with an appropriate carbonyl compound to form the carbamoyl intermediate. This intermediate is then reacted with d-alanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
((3-Methoxyphenyl)carbamoyl)-d-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-hydroxyphenyl carbamoyl-d-alanine.
Reduction: Formation of 3-methoxyphenyl amine-d-alanine.
Substitution: Formation of various substituted phenyl carbamoyl-d-alanine derivatives.
Applications De Recherche Scientifique
((3-Methoxyphenyl)carbamoyl)-d-alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ((3-Methoxyphenyl)carbamoyl)-d-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets, while the carbamoyl and alanine groups can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenylalanine: Similar structure but lacks the carbamoyl group.
N-(3-Methoxyphenyl)glycine: Similar structure but has glycine instead of alanine.
3-Methoxyphenylcarbamate: Similar structure but lacks the alanine group.
Uniqueness
((3-Methoxyphenyl)carbamoyl)-d-alanine is unique due to the presence of both the methoxyphenyl and carbamoyl groups attached to d-alanine. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
(2R)-2-[(3-methoxyphenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-7(10(14)15)12-11(16)13-8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,14,15)(H2,12,13,16)/t7-/m1/s1 |
Clé InChI |
YCZDTQBKJHWMGN-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)OC |
SMILES canonique |
CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)








